

Commercial Suppliers of High-Purity (R)-DPN: A Technical Guide

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Compound of Interest

Compound Name: (R)-DPN

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity (R)-Diarylpropionitrile ((R)-DPN), a potent and selective agonist for Estrogen Receptor β (ER β). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on supplier specifications, experimental protocols, and the core signaling pathways associated with (R)-DPN.

Introduction to (R)-DPN

(R)-Diarylpropionitrile, the R-enantiomer of DPN, is a non-steroidal phytoestrogen that exhibits high binding affinity and selectivity for Estrogen Receptor β (ER β) over ER α . This selectivity makes it a valuable tool for elucidating the specific physiological roles of ER β in various tissues and disease models. Research has indicated that the R-enantiomer is the more potent of the two stereoisomers, displaying higher affinity and activity at ER β .

Commercial Suppliers of High-Purity (R)-DPN

Sourcing high-purity (R)-DPN is critical for reproducible and reliable experimental outcomes. The following table summarizes the specifications of (R)-DPN and its commonly available racemic form (DPN) from prominent commercial suppliers. Researchers should always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate data.

Supplier	Product Name	Catalog No.	Purity	Formulation	Storage
Tocris (R&D Systems)	(R)-DPN	5240	≥98%	Off-white solid	-20°C
MedChemExpress	(R)-DPN	HY-12452A	Not specified for (R)-enantiomer, Racemic is >99%	Not specified for (R)-enantiomer	-20°C
Selleck Chemicals	DPN (racemic)	S7653	>99%	White to off-white solid	-20°C
Cayman Chemical	DPN (racemic)	10006594	≥98%	A crystalline solid	-20°C
Focus Biomolecules	DPN (racemic)	10-1412	≥98%	White to off-white solid	Room Temp

Physicochemical Properties

The table below outlines the key physicochemical properties of DPN. These values are generally applicable to both the racemic mixture and the individual enantiomers, though slight variations may exist.

Property	Value
Molecular Formula	C ₁₅ H ₁₃ NO ₂
Molecular Weight	239.27 g/mol
CAS Number (Racemic)	1428-67-7
Solubility	Soluble in DMSO (to 100 mM) and Ethanol (to 100 mM)[1]

Biological Activity

(R)-DPN is a potent and selective agonist of Estrogen Receptor β . The biological activity is summarized in the table below, with data for the more commonly studied racemic DPN provided for context. The R-enantiomer has been shown to be the more active form.

Parameter	Receptor	Value	Reference
Ki	ER β	1.82 nM	[1]
Ki	ER α	147 nM	[1]
EC ₅₀ (DPN, racemic)	ER β	0.85 nM	[2]
EC ₅₀ (DPN, racemic)	ER α	66 nM	[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving **(R)-DPN**. These protocols are synthesized from publicly available information and should be optimized for specific experimental conditions.

Cell Culture Treatment with (R)-DPN

This protocol describes the general procedure for treating cultured cells with **(R)-DPN** to investigate its effects on gene expression or cellular signaling.

Materials:

- High-purity **(R)-DPN**
- DMSO (cell culture grade)
- Appropriate cell line (e.g., MCF-7, HeLa, or a cell line endogenously expressing or transfected with ER β)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Sterile microcentrifuge tubes and pipette tips

Procedure:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **(R)-DPN** in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
- **Cell Seeding:** Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.
- **Cell Culture:** Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
- **Treatment Preparation:** On the day of the experiment, thaw an aliquot of the **(R)-DPN** stock solution. Prepare serial dilutions of **(R)-DPN** in serum-free or phenol red-free medium to achieve the desired final concentrations. It is crucial to use phenol red-free medium as phenol red has weak estrogenic activity.
- **Cell Treatment:** Remove the culture medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of **(R)-DPN** to the cells. A vehicle control (medium with the same concentration of DMSO used for the highest **(R)-DPN** concentration) should be included.
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the experimental endpoint.
- **Downstream Analysis:** Following incubation, cells can be harvested for various downstream analyses such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays.

Western Blot Analysis of (R)-DPN-Treated Cells

This protocol outlines the steps for analyzing protein expression changes in cells following treatment with **(R)-DPN**.

Materials:

- **(R)-DPN** treated and control cell lysates
- RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody against the protein of interest
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Protein Extraction:** After treatment with **(R)-DPN**, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **Sample Preparation:** Normalize the protein concentrations of all samples with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
- **SDS-PAGE:** Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- **Secondary Antibody Incubation:** Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- **Detection:** Wash the membrane three times with TBST for 10 minutes each. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of **(R)-DPN** for ER β .

Materials:

- High-purity **(R)-DPN**
- Radiolabeled estrogen (e.g., [^3H]-Estradiol)
- Source of ER β (e.g., purified recombinant protein or cell lysates overexpressing the receptor)
- Binding buffer (e.g., Tris-HCl buffer with additives)
- Scintillation vials and scintillation fluid
- Liquid scintillation counter

Procedure:

- **Assay Setup:** In a multi-well plate or microcentrifuge tubes, add a constant concentration of the radiolabeled estrogen and the source of ER β to the binding buffer.
- **Competitive Binding:** Add increasing concentrations of unlabeled **(R)-DPN** to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high

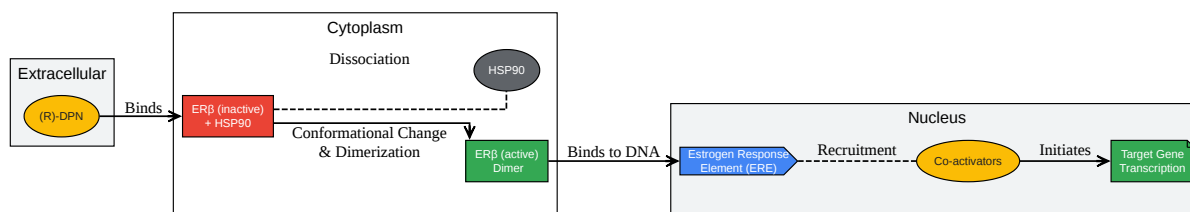
concentration of a known ER β ligand to determine non-specific binding.

- Incubation: Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or size-exclusion chromatography.
- Quantification: Place the filters or eluted fractions into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of **(R)-DPN**. The IC₅₀ value (the concentration of **(R)-DPN** that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The K_i value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to **(R)-DPN**.

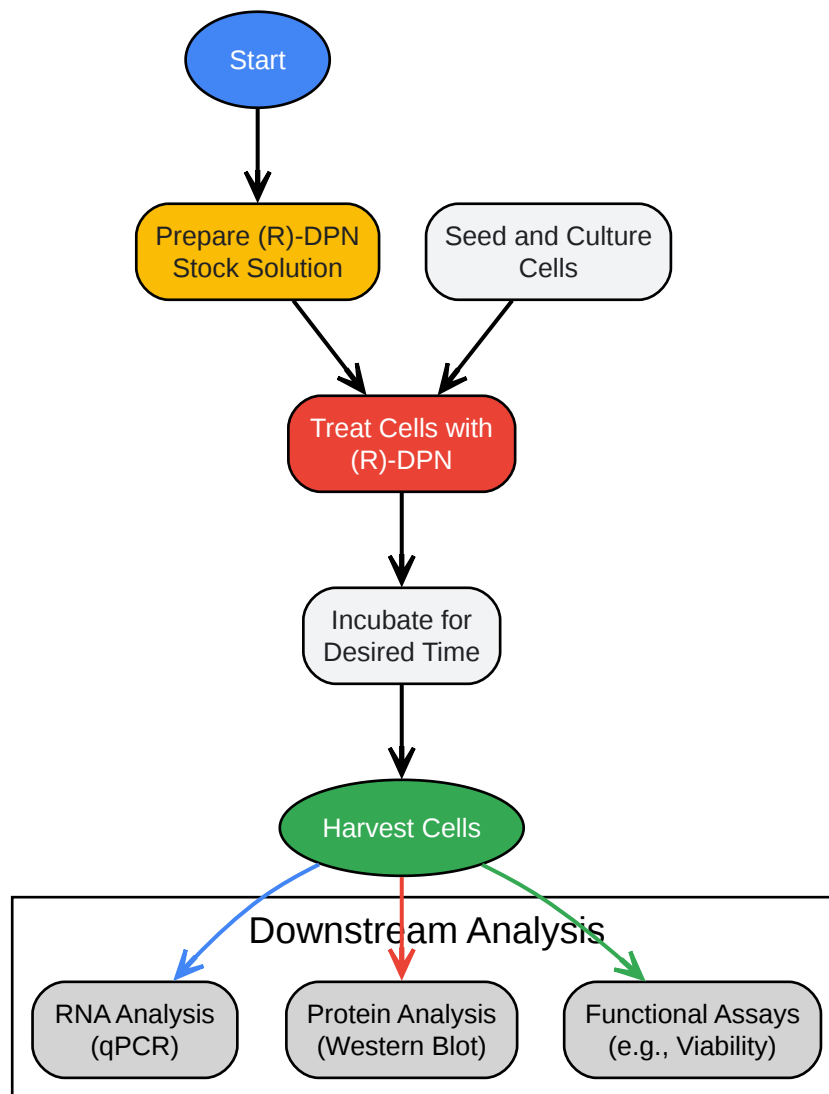
Estrogen Receptor β (ER β) Signaling Pathway



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Caption: Canonical ER β signaling pathway initiated by **(R)**-DPN binding.

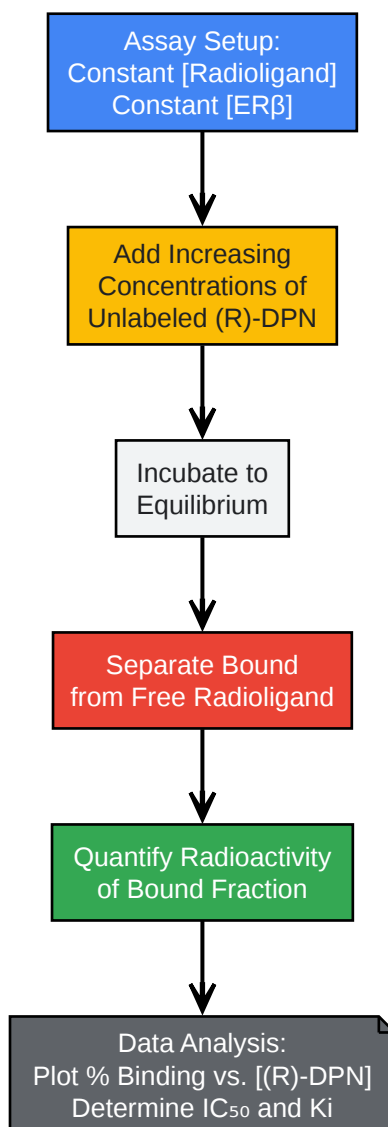
Experimental Workflow for **(R)**-DPN Cellular Effects



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Caption: General experimental workflow for studying the cellular effects of **(R)**-DPN.

Logical Flow of a Competitive Binding Assay



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Caption: Logical progression of a competitive radioligand binding assay for **(R)-DPN**.

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